molecular formula C10H18ClNO2 B13503546 methyl octahydro-1H-indole-5-carboxylate hydrochloride

methyl octahydro-1H-indole-5-carboxylate hydrochloride

Cat. No.: B13503546
M. Wt: 219.71 g/mol
InChI Key: UAVGRQANHLBRSW-UHFFFAOYSA-N
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Description

Methyl octahydro-1H-indole-5-carboxylate hydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octahydro-1H-indole-5-carboxylate hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification steps such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-1H-indole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl octahydro-1H-indole-5-carboxylate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octahydro-1H-indole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition or activation of specific enzymes or receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl indole-5-carboxylate: Another indole derivative with similar chemical properties.

    Methyl 1H-indole-2-carboxylate: Known for its antiviral and antimicrobial activities.

Uniqueness

Methyl octahydro-1H-indole-5-carboxylate hydrochloride stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-5-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9;/h7-9,11H,2-6H2,1H3;1H

InChI Key

UAVGRQANHLBRSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2C(C1)CCN2.Cl

Origin of Product

United States

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